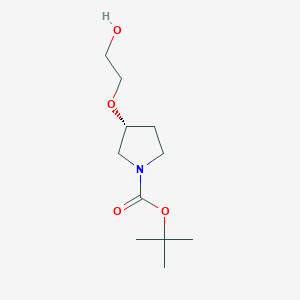![molecular formula C30H32Cl4N8 B13986461 1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine CAS No. 27818-66-2](/img/structure/B13986461.png)
1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes multiple chloroethyl groups and a phthalazine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of phthalazine-1,4-diamine with 4-[bis(2-chloroethyl)amino]benzaldehyde under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis and ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced chloroethyl groups.
Aplicaciones Científicas De Investigación
1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine involves its interaction with cellular components, particularly DNA. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound may also interact with specific enzymes and proteins, further contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in cancer treatment.
PX-478: An inhibitor of hypoxia-inducible factor-1 (HIF-1) with anticancer properties.
N,N-bis(2-chloroethyl)benzene-1,4-diamine: A related compound with similar chemical properties.
Uniqueness
1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine is unique due to its phthalazine core and the presence of multiple chloroethyl groups, which confer specific chemical reactivity and biological activity. Its ability to form covalent bonds with DNA and inhibit cell proliferation distinguishes it from other similar compounds.
Propiedades
Número CAS |
27818-66-2 |
|---|---|
Fórmula molecular |
C30H32Cl4N8 |
Peso molecular |
646.4 g/mol |
Nombre IUPAC |
1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine |
InChI |
InChI=1S/C30H32Cl4N8/c31-13-17-41(18-14-32)25-9-5-23(6-10-25)21-35-37-29-27-3-1-2-4-28(27)30(40-39-29)38-36-22-24-7-11-26(12-8-24)42(19-15-33)20-16-34/h1-12,21-22H,13-20H2,(H,37,39)(H,38,40) |
Clave InChI |
CAMLFZBPGVUOEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN=C2NN=CC3=CC=C(C=C3)N(CCCl)CCCl)NN=CC4=CC=C(C=C4)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


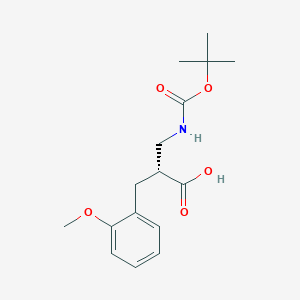

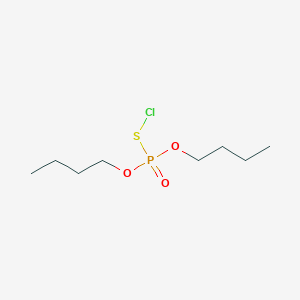

![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)
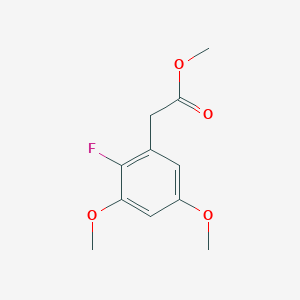
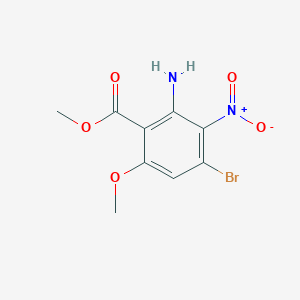
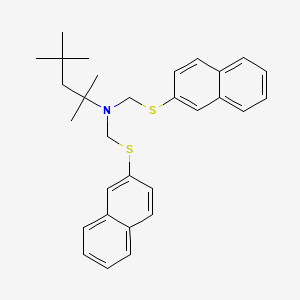
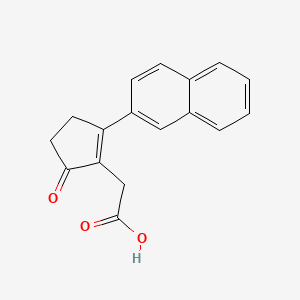
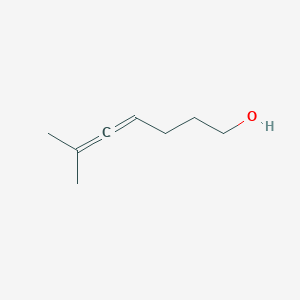
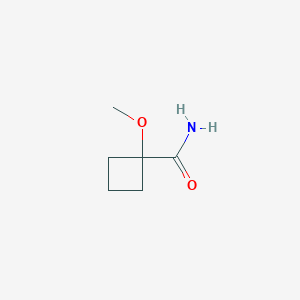
![2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol](/img/structure/B13986428.png)

